molecular formula C31H29NO4 B11683365 ethyl 1-butyl-2-methyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-2-methyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11683365
M. Wt: 479.6 g/mol
InChI Key: CTVDXDLQQTXMOA-UHFFFAOYSA-N
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Description

ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indole core, substituted with a naphthalene carbonyloxy group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the butyl and methyl groups. The naphthalene carbonyloxy group is then attached through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistent quality and efficiency. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE
  • ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE

Uniqueness

Compared to similar compounds, ETHYL 1-BUTYL-2-METHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE stands out due to its unique structural features, such as the naphthalene carbonyloxy group

Properties

Molecular Formula

C31H29NO4

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 1-butyl-2-methyl-5-(naphthalene-1-carbonyloxy)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C31H29NO4/c1-4-6-18-32-20(3)28(31(34)35-5-2)26-19-27(23-15-9-10-16-24(23)29(26)32)36-30(33)25-17-11-13-21-12-7-8-14-22(21)25/h7-17,19H,4-6,18H2,1-3H3

InChI Key

CTVDXDLQQTXMOA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=CC5=CC=CC=C54)C(=O)OCC)C

Origin of Product

United States

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